N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
Description
N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a pyridine ring
Properties
Molecular Formula |
C17H23N5O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C17H23N5O2/c1-21(14-6-4-5-9-18-14)13-7-10-22(11-8-13)17-19-15(23-2)12-16(20-17)24-3/h4-6,9,12-13H,7-8,10-11H2,1-3H3 |
InChI Key |
NPMNYVGPBDKQHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC(=CC(=N2)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Attachment of the Pyrimidine Ring: The 4,6-dimethoxypyrimidine moiety is introduced via nucleophilic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is then attached through additional substitution reactions.
Final Coupling: The final step involves coupling the piperidine and pyridine rings with the pyrimidine moiety under specific reaction conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methyl
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